N-hexacosanoylphytosphingosine
Overview
Description
N-hexacosanoylphytosphingosine is a phytoceramide compound characterized by the presence of a hexacosanoyl group attached to the nitrogen atom of phytosphingosine. This compound is a type of ceramide lipid molecule, which plays a crucial role in the structure and function of cell membranes .
Mechanism of Action
Target of Action
N-Hexacosanoylphytosphingosine, also known as KRN-7000 , is a type of phytoceramide . Phytoceramides are a class of lipids that are n-acylated 4-hydroxysphinganine .
Mode of Action
As a phytoceramide, it is likely to be involved in the regulation of various cellular processes, including apoptosis, cell growth, differentiation, and intracellular trafficking .
Biochemical Pathways
As a phytoceramide, it may be involved in sphingolipid signaling pathways .
Result of Action
As a phytoceramide, it may have roles in cellular processes such as apoptosis, cell growth, differentiation, and intracellular trafficking .
Biochemical Analysis
Biochemical Properties
N-hexacosanoylphytosphingosine is involved in various biochemical reactions, primarily as a component of sphingolipids. It interacts with enzymes such as ceramidases and sphingomyelinases, which are responsible for the hydrolysis of ceramides and sphingomyelins, respectively . These interactions are crucial for maintaining the balance of sphingolipid metabolism. Additionally, this compound interacts with proteins involved in cell signaling pathways, such as protein kinase C, which is activated by ceramide . These interactions highlight the compound’s role in modulating cellular responses to external stimuli.
Cellular Effects
This compound influences various cellular processes, including cell signaling, gene expression, and cellular metabolism. It has been shown to affect cell signaling pathways by modulating the activity of protein kinase C and other signaling molecules . This modulation can lead to changes in gene expression, impacting cellular functions such as proliferation, differentiation, and apoptosis. Furthermore, this compound plays a role in cellular metabolism by participating in the synthesis and degradation of sphingolipids, which are essential components of cell membranes .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules, including enzymes and proteins. It binds to ceramidases and sphingomyelinases, facilitating the hydrolysis of ceramides and sphingomyelins . This binding interaction is essential for regulating the levels of ceramides and sphingomyelins in cells. Additionally, this compound can inhibit or activate specific enzymes, leading to changes in cellular signaling pathways and gene expression . These molecular interactions underscore the compound’s role in maintaining cellular homeostasis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that the compound is relatively stable under controlled conditions, but it can degrade over time, leading to changes in its biological activity . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated its potential to influence cellular functions, including cell proliferation and apoptosis . These temporal effects are important considerations for experimental design and interpretation of results.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can modulate cellular signaling pathways without causing significant adverse effects . At higher doses, this compound can induce toxic effects, including cell death and tissue damage . These dosage-dependent effects highlight the importance of determining the optimal dosage for therapeutic applications and minimizing potential toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways, including the synthesis and degradation of sphingolipids. It interacts with enzymes such as ceramidases and sphingomyelinases, which regulate the levels of ceramides and sphingomyelins in cells . These interactions are crucial for maintaining the balance of sphingolipid metabolism and ensuring proper cellular function. Additionally, this compound can influence metabolic flux and metabolite levels, impacting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in various cellular compartments . The transport and distribution of this compound are essential for its biological activity and its ability to modulate cellular functions.
Subcellular Localization
This compound is localized in specific subcellular compartments, including the endoplasmic reticulum and Golgi apparatus . This localization is directed by targeting signals and post-translational modifications that ensure the compound reaches its intended cellular destinations. The subcellular localization of this compound is critical for its activity and function, as it allows the compound to interact with specific biomolecules and participate in cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-hexacosanoylphytosphingosine can be synthesized through the reaction of phytosphingosine with hexacosanoic acid. The reaction typically involves the formation of an amide bond between the amino group of phytosphingosine and the carboxyl group of hexacosanoic acid. This process can be facilitated by using coupling reagents such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) under mild conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-hexacosanoylphytosphingosine undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in the phytosphingosine moiety can be oxidized to form ketones or aldehydes.
Reduction: The amide bond can be reduced to form the corresponding amine.
Substitution: The hydroxyl groups can participate in substitution reactions to form esters or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like acyl chlorides and alkyl halides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of esters or ethers.
Scientific Research Applications
N-hexacosanoylphytosphingosine has diverse applications in scientific research, including:
Chemistry: Used as a model compound to study the behavior of ceramides in various chemical reactions.
Biology: Investigated for its role in cell membrane structure and function, as well as its involvement in signaling pathways.
Medicine: Explored for its potential therapeutic effects in skin disorders, as ceramides are essential components of the skin barrier.
Industry: Utilized in the formulation of skincare products due to its moisturizing and protective properties
Comparison with Similar Compounds
Similar Compounds
- N-hexacosanoyl-4-hydroxysphinganine
- N-hexacosanoyl-4R-hydroxysphinganine
- N-hexacosanoyl-phytoceramide
Uniqueness
N-hexacosanoylphytosphingosine is unique due to its specific structure, which includes a hexacosanoyl group attached to the nitrogen atom of phytosphingosine. This unique structure imparts distinct physicochemical properties, such as enhanced stability and specific interactions with other biomolecules, making it particularly valuable in research and industrial applications .
Properties
IUPAC Name |
N-[(2S,3S,4R)-1,3,4-trihydroxyoctadecan-2-yl]hexacosanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H89NO4/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-25-26-27-29-31-33-35-37-39-43(48)45-41(40-46)44(49)42(47)38-36-34-32-30-28-16-14-12-10-8-6-4-2/h41-42,44,46-47,49H,3-40H2,1-2H3,(H,45,48)/t41-,42+,44-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKRXVCWVXYHWOD-KZRDWULCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(CO)C(C(CCCCCCCCCCCCCC)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO)[C@@H]([C@@H](CCCCCCCCCCCCCC)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H89NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201154278 | |
Record name | N-[(1S,2S,3R)-2,3-Dihydroxy-1-(hydroxymethyl)heptadecyl]hexacosanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201154278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
696.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
182362-51-2 | |
Record name | N-[(1S,2S,3R)-2,3-Dihydroxy-1-(hydroxymethyl)heptadecyl]hexacosanamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=182362-51-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[(1S,2S,3R)-2,3-Dihydroxy-1-(hydroxymethyl)heptadecyl]hexacosanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201154278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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